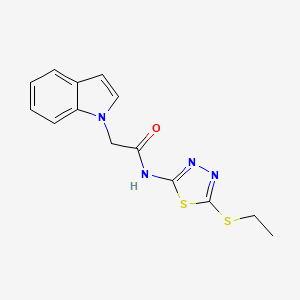

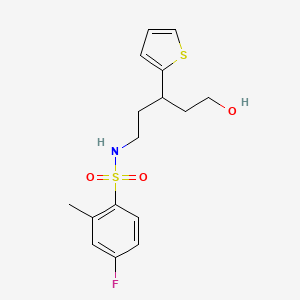

4-fluoro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2-methylbenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-fluoro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2-methylbenzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. It is a sulfonamide derivative that has been synthesized through a multi-step process.

Applications De Recherche Scientifique

COX-2 Inhibition for Pain Management

A study focused on synthesizing derivatives that inhibit cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory process, found that introducing a fluorine atom into benzenesulfonamide derivatives significantly increased COX-1/COX-2 selectivity. This approach led to the identification of a potent, highly selective, and orally active COX-2 inhibitor, which is under clinical trials for rheumatoid arthritis, osteoarthritis, and acute pain management (Hashimoto et al., 2002).

Corrosion Inhibition

Quantum chemical calculations and molecular dynamics simulations were used to explore the corrosion inhibition properties of certain derivatives on iron. These studies provided insights into the binding energies on metal surfaces and ranked the effectiveness of various compounds, correlating well with experimental data (Kaya et al., 2016).

Anticancer Activity

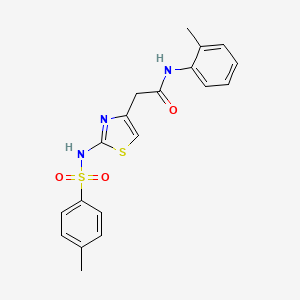

Research on novel aminothiazole-paeonol derivatives revealed high anticancer potential against human gastric and colorectal adenocarcinoma cell lines. Among these compounds, specific derivatives showed potent inhibitory activity, outperforming 5-fluorouracil (5-FU) for higher potency and lower cytotoxicity, indicating their promise as lead compounds for developing anticancer agents for gastrointestinal adenocarcinoma (Tsai et al., 2016).

Complexation Studies

The preparation and study of a specific fluorophore demonstrated its selectivity for Zn2+ ions. This research provided valuable data for the development of fluorescent probes and sensors, highlighting the impact of structural analogues on fluorescent properties and complexation behavior (Coleman et al., 2010).

Propriétés

IUPAC Name |

4-fluoro-N-(5-hydroxy-3-thiophen-2-ylpentyl)-2-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20FNO3S2/c1-12-11-14(17)4-5-16(12)23(20,21)18-8-6-13(7-9-19)15-3-2-10-22-15/h2-5,10-11,13,18-19H,6-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOKDMOREBMHXGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)S(=O)(=O)NCCC(CCO)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20FNO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-fluoro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2-methylbenzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-methyl 2-cyano-3-(4-oxo-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylate](/img/structure/B2774703.png)

![Methyl 2-(6-butan-2-yl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate](/img/structure/B2774704.png)

![ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(4-methylpiperidin-1-yl)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2774705.png)

![2-(benzylthio)-9-[4-(diethylamino)phenyl]-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2774710.png)

![1-Azabicyclo[2.2.1]heptan-4-ylmethanol;hydrochloride](/img/structure/B2774712.png)

![4-(1,3-benzodioxol-5-yl)-2-[(E)-2-(3-chlorophenyl)ethenyl]-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2774717.png)

![N,N-diethyl-2-((7-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2774719.png)

![N-[(4-fluorophenyl)methyl]-2-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2774720.png)